molecular formula C22.H25F6N5O4 B611868 XZH-5 CAS No. 1360562-98-6

XZH-5

Cat. No.: B611868
CAS No.: 1360562-98-6
M. Wt: 537.46
InChI Key: SYSZGLKKVMTFTM-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XZH-5 (CAS 1360562-98-6) is a cell-permeable, non-peptide small molecule inhibitor designed to target the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . Its primary mechanism of action is the inhibition of STAT3 phosphorylation at Tyr705, which is critical for STAT3 dimerization, nuclear translocation, and subsequent DNA binding activity . By blocking this key step, this compound effectively downregulates the expression of downstream STAT3 target genes involved in cell proliferation and survival, such as Cyclin D1, Bcl-2, Bcl-xL, and Survivin . This action leads to the induction of apoptosis and a reduction in colony-forming ability across various human cancer cell lines, including those from breast, pancreatic, hepatocellular carcinoma, and rhabdomyosarcoma cancers . Furthermore, this compound has been shown to inhibit cell migration and, importantly, to enhance the cytotoxicity of chemotherapeutic drugs like Doxorubicin and Gemcitabine when used in combination . It also potently suppresses interleukin-6 (IL-6)-induced STAT3 phosphorylation and nuclear translocation, while showing selectivity by not inhibiting IFN-γ-induced STAT1 phosphorylation . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1360562-98-6

Molecular Formula

C22.H25F6N5O4

Molecular Weight

537.46

IUPAC Name

2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este

InChI

InChI=1S/C22H25F6N5O4/c1-12(2)5-18(34)33(17(19(35)37-4)9-16-10-32(3)11-29-16)31-20(36)30-15-7-13(21(23,24)25)6-14(8-15)22(26,27)28/h6-8,10-12,17H,5,9H2,1-4H3,(H2,30,31,36)/t17-/m0/s1

InChI Key

SYSZGLKKVMTFTM-KRWDZBQOSA-N

SMILES

O=C(OC)[C@@H](N(NC(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O)C(CC(C)C)=O)CC2=CN(C)C=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XZH-5;  XZH 5;  XZH5; 

Origin of Product

United States

Scientific Research Applications

Key Findings from Research Studies

  • Inhibition of Cancer Cell Growth :
    • XZH-5 has been demonstrated to suppress cell viability in human hepatocellular carcinoma and rhabdomyosarcoma cells by inhibiting STAT3 phosphorylation and inducing apoptosis .
    • In studies involving breast and pancreatic cancer cells, this compound not only inhibited STAT3 activity but also downregulated downstream targets such as Cyclin D1, Bcl-2, and Survivin .
  • Enhancement of Chemotherapeutic Efficacy :
    • The compound enhances the cytotoxic effects of established chemotherapeutic agents like Doxorubicin and Gemcitabine. This synergistic effect suggests that this compound could be used to improve the effectiveness of existing cancer therapies .
  • Selectivity and Safety :
    • This compound exhibits low toxicity towards normal cells while effectively inducing apoptosis in cancer cells, indicating its potential as a targeted therapy with fewer side effects compared to traditional treatments .

Case Study 1: Breast Cancer

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Treatment with this compound resulted in:

  • Significant inhibition of colony formation.
  • Induction of apoptosis as evidenced by increased levels of cleaved PARP and Caspase-3.
  • Downregulation of STAT3 target genes, leading to reduced cell proliferation .

Case Study 2: Pancreatic Cancer

In another study focusing on pancreatic cancer cell lines (PANC-1), researchers found that:

  • This compound treatment led to decreased viability and enhanced sensitivity to Gemcitabine.
  • The compound effectively inhibited STAT3 signaling pathways without affecting other signaling pathways like mTOR or ERK, confirming its specificity .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Cancer TreatmentInhibition of STAT3 signaling in various cancersSuppresses tumor growth, induces apoptosis, enhances chemotherapy efficacy
Breast CancerEnhances cytotoxicity of DoxorubicinInhibits colony formation, induces apoptosis in MDA-MB-231 cells
Pancreatic CancerEnhances sensitivity to GemcitabineDecreases cell viability, selectively inhibits STAT3 without affecting normal cells
RhabdomyosarcomaTargets constitutive STAT3 activationInduces apoptosis, suppresses colony-forming ability

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Key Features of XZH-5 vs. Other STAT3 Inhibitors

Compound Target IC50 (STAT3 Inhibition) Selectivity Clinical Status Key Advantages Limitations
This compound STAT3 (Tyr705) 15–20 μM High (No off-target) Preclinical Low toxicity, chemosensitizer Moderate potency vs. newer agents
LLL12 STAT3 (SH2 domain) 0.5–5 μM Moderate Preclinical Higher potency, blocks DNA binding Limited in vivo data
Stattic STAT3 (SH2 domain) 5–10 μM Low Preclinical Well-characterized High cytotoxicity in normal cells
Napabucasin (BBI-608) STAT3/NF-κB 1–10 nM Broad (STAT3/NF-κB) Phase III trials Targets cancer stem cells Off-target effects
LY5 STAT3 (SH2 domain) 0.5–1.4 μM Moderate Preclinical High binding affinity Unclear mechanism in vivo

Mechanistic Comparisons

(A) This compound vs. LLL12
  • Potency : LLL12 exhibits superior inhibitory activity (IC50 0.5–5 μM) compared to this compound (15–20 μM) .
(B) This compound vs. Stattic
  • Toxicity: Stattic induces apoptosis in normal cells at therapeutic doses, unlike this compound .
  • Application : Stattic is used primarily for in vitro studies due to its cytotoxicity, whereas this compound is viable for in vivo models .
(C) This compound vs. Napabucasin
  • Target Spectrum : Napabucasin inhibits both STAT3 and NF-κB, enabling broad anti-cancer stem cell activity but increasing off-target risks .
  • Clinical Progress : Napabucasin has advanced to Phase III trials, whereas this compound remains in preclinical stages .

Functional Advantages of this compound

Synergistic Chemotherapy Enhancement :

  • Reduces effective doses of doxorubicin (2.5 μM → 1.5 μM) and gemcitabine (250 nM → 150 nM) in breast and pancreatic cancer cells, respectively .
  • Suppresses colony formation and migration post-treatment, even at subtoxic concentrations .

Tumor Microenvironment Modulation :

  • Blocks IL-6-mediated STAT3 activation, a key driver of tumor-associated inflammation and immune evasion .

Broad Applicability: Effective in STAT3-driven cancers beyond breast/pancreatic models, including hepatocellular carcinoma and rhabdomyosarcoma .

Preparation Methods

Inhibition of STAT3 Phosphorylation

XZH-5 demonstrated dose-dependent inhibition of STAT3 phosphorylation (Tyr705) in breast cancer (MDA-MB-231, SUM159) and pancreatic cancer (PANC-1, SW1990) cell lines. At 50 µM, it reduced phosphorylated STAT3 levels by >70% within 8 hours, as confirmed by western blot analysis. Total STAT3 protein levels remained unaffected, indicating specificity for the phosphorylated form.

Downregulation of STAT3 Downstream Targets

Treatment with this compound suppressed mRNA expression of anti-apoptotic proteins (Bcl-2, Survivin) and cell-cycle regulators (Cyclin D1) in a cell-line-dependent manner. For example:

  • MDA-MB-231 (breast cancer): Bcl-2, Cyclin D1, and Survivin mRNA levels decreased by 60–80%.

  • PANC-1 (pancreatic cancer): Bcl-2 and Cyclin D1 were reduced by 50%, but Survivin remained unchanged.

Preclinical Efficacy and Combination Therapy

Enhancement of Chemotherapeutic Cytotoxicity

This compound synergized with doxorubicin (breast cancer) and gemcitabine (pancreatic cancer), reducing IC50 values by 30–40%. For instance:

  • MDA-MB-231 + Doxorubicin: IC50 decreased from 0.8 µM to 0.5 µM with 25 µM this compound.

  • PANC-1 + Gemcitabine: IC50 dropped from 12 nM to 8 nM with 50 µM this compound.

Reduction in Colony Formation and Migration

Short-term (2-hour) exposure to this compound at 50 µM reduced colony-forming capacity by 80% in MDA-MB-231 and PANC-1 cells. Cell migration assays revealed a 60% inhibition of wound closure compared to controls.

Molecular Docking and Structure-Activity Relationships

Computational modeling predicted that this compound binds to the STAT3 SH2 domain through key interactions:

  • A hydroxyl group forms hydrogen bonds with Arg609 and Ser611.

  • The aromatic core engages in π-π stacking with Phe716.

  • Hydrophobic substituents occupy a pocket near Lys591, enhancing binding affinity.

SAR studies of this compound analogues highlighted the importance of:

  • Electron-donating groups at the para position for improved potency.

  • Steric hindrance minimization to avoid clashes with Glu612 .

Q & A

Q. What is the primary molecular mechanism of XZH-5 in inhibiting cancer cell proliferation?

this compound selectively inhibits STAT3 phosphorylation at Tyr705, blocking its dimerization via the SH2 domain and suppressing downstream oncogenic pathways. This inhibition reduces expression of anti-apoptotic proteins (e.g., Bcl-2, Survivin) and cell cycle regulators (e.g., Cyclin D1), leading to apoptosis and reduced colony formation in breast, pancreatic, hepatocellular, and rhabdomyosarcoma cell lines .

Methodological Insight : To confirm STAT3 inhibition, use Western blotting to assess Tyr705 phosphorylation and RT-qPCR to quantify downstream gene expression (e.g., Bcl-2, Survivin) across multiple cell lines. Include controls for IL-6-induced STAT3 activation and IFN-γ-induced STAT1 to validate selectivity .

Q. Which experimental models are validated for studying this compound’s therapeutic effects?

Key models include:

  • Human cancer cell lines : MDA-MB-231 (breast), PANC-1 (pancreatic), SW1990 (pancreatic), and rhabdomyosarcoma cells.
  • Functional assays : Colony formation (clonogenic assays), cell migration (wound healing/transwell), and apoptosis (Annexin V/PI staining) .

Table 1 : this compound Efficacy Across Cell Lines

Cell LineIC50 (μM)Key Phenotypic Effects
MDA-MB-23130–50↓ STAT3 phosphorylation, ↑ apoptosis
PANC-140–50↓ Colony formation, ↓ migration
Rhabdomyosarcoma15–50Synergy with doxorubicin

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s binding affinity versus therapeutic efficacy?

While this compound exhibits lower STAT3-SH2 binding affinity (Ki ≈ 190–350 nM) compared to peptide mimetics, its improved solubility and selectivity enable effective cellular penetration. To address this discrepancy:

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Validate functional efficacy using dose-response assays (e.g., apoptosis at 30–50 μM) and compare with structural analogs (e.g., Stattic) .

Q. What experimental strategies optimize this compound’s synergy with chemotherapeutics like gemcitabine?

  • Sequential dosing : Pre-treat cells with this compound (24–48 hours) to inhibit STAT3 before administering gemcitabine.
  • Combination Index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1). For example, this compound + gemcitabine showed enhanced cytotoxicity in pancreatic cancer models .
  • Mechanistic validation : Assess STAT3 downstream targets (e.g., Survivin) post-combination therapy via Western blot .

Q. How can researchers address variability in this compound’s IC50 across cell lines?

  • Dose-response standardization : Use a 3–5 day incubation period and standardized viability assays (e.g., MTT, CellTiter-Glo).
  • STAT3 activation profiling : Stratify cell lines by baseline STAT3 phosphorylation (e.g., constitutive vs. IL-6-induced) to identify responsive subsets .
  • Resistance modeling : Generate STAT3-mutant cell lines via CRISPR to study compensatory pathways .

Methodological Challenges and Solutions

Q. What controls are critical for interpreting this compound’s STAT3 specificity?

  • Positive controls : IL-6 (STAT3 activator) and Stattic (known STAT3 inhibitor).
  • Negative controls : IFN-γ (STAT1 activator) to confirm no off-target effects.
  • Genetic controls : STAT3-knockout or dominant-negative STAT3 cell lines .

Q. How can structural insights guide the design of improved this compound analogs?

  • Molecular docking : Map this compound’s interactions with STAT3’s SH2 domain (e.g., hydrogen bonding with pTyr705, hydrophobic interactions with side pockets).
  • SAR studies : Modify the fluorobenzene group for enhanced hydrophobicity or the carboxylate group for improved phosphate mimicry .

Table 2 : Key Structural Features of this compound

FeatureRole in STAT3 Inhibition
Carboxylate groupMimics pTyr705 phosphate
Fluorobenzene moietyEnhances hydrophobic interactions
Urea/peptidyl linkersStabilizes H-bonds with SH2 domain

Data Reproducibility and Validation

Q. What steps ensure reproducibility in this compound studies?

  • Triplicate experiments : Include biological and technical replicates for Western blot and RT-qPCR.
  • Batch consistency : Validate this compound purity (>95%) via HPLC and NMR for each study .
  • Public datasets : Compare results with published IC50 ranges (e.g., 15–50 μM in hepatocellular carcinoma) .

Q. How should researchers interpret conflicting data on this compound’s impact on cell migration?

  • Context-dependent effects : Migration inhibition is stronger in IL-6-stimulated cells (STAT3-dependent) vs. constitutive models.
  • Time-lapse imaging : Quantify migration rates over 24–72 hours post-treatment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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